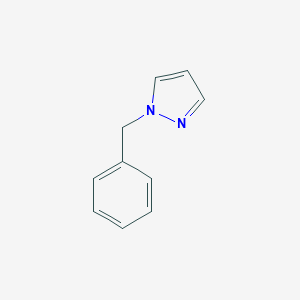

1-苄基-1H-吡唑

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-benzyl-1H-pyrazole, often involves strategies like the 3+2 annulation method, where key intermediates are prepared through reactions such as the Knoevenagel approach followed by cyclocondensation reactions with appropriate hydrazine derivatives in suitable conditions (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and the conformation of the pyrazole ring. These studies often show that the pyrazole ring can adopt different conformations based on the substituents attached to it, influencing the molecule's overall geometry and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

1-Benzyl-1H-pyrazole and its derivatives undergo various chemical reactions, including cyclocondensation, annulation, and reactions with different nucleophiles, leading to the formation of a wide range of compounds. These reactions are crucial for the synthesis of more complex molecules with potential applications in drug development and material science (Pareek et al., 2015).

Physical Properties Analysis

The physical properties of 1-benzyl-1H-pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction studies provide insight into the crystal packing, hydrogen bonding, and other non-covalent interactions that dictate these properties (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-benzyl-1H-pyrazole derivatives, including reactivity, stability, and electrochemical behavior, are determined by the nature of the substituents on the pyrazole ring and the overall molecular structure. Studies on the electrochemical behavior of these compounds can provide valuable information on their potential applications in electronic and photonic devices (Costea et al., 2006).

科学研究应用

抗氧化和抗炎活性:相关的化合物 1-苯甲酰基-3-苯基-1H-吡唑-4-甲醛衍生物已经合成,并显示出显着的抗氧化和抗炎活性。一些化合物表现出的作用与标准双氯芬酸钠相当 (Sudha, Subbaiah, & Mahalakshmi, 2021).

氢氨化催化:含有混合吡唑基-1,2,3-三唑基配体的新的铑(I)和铱(I)配合物已被研究作为氢氨化催化剂,表明在涉及苄基叠氮化物和苯基化合物的催化中的应用 (Hua, Vuong, Bhadbhade, & Messerle, 2012).

缓蚀:吡唑衍生物在降低盐酸中钢的腐蚀方面是有效的,具有明显的最大缓蚀效率。然而,它们的效率会随着温度的升高而降低 (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

抗糖尿病活性:新型苯并咪唑-吡唑啉杂化分子显示出潜在的抗糖尿病活性,特别是与参考药物阿卡波糖相比,对 α-葡萄糖苷酶具有有效的抑制作用 (Ibraheem et al., 2020).

抗菌应用:吡唑-苯并呋喃杂化物,特别是化合物 12c,已显示出对各种细菌菌株的高抑制活性,表明了潜在的药物和食品加工应用 (Sanad, Hanna, & Mekky, 2019).

晶体工程:柔性的基于吡唑的配体已被用于创建具有螺旋单元的稳定配位聚合物,表明在晶体工程应用中的潜力 (Sengupta et al., 2012).

杀虫和杀菌活性:含有吡唑的新型苯甲酰肼显示出有希望的杀虫和杀菌活性,表明了环境友好型害虫控制解决方案的潜力 (Yan et al., 2012).

属性

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-pyrazole | |

CAS RN |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)